5-(3-Chlorophenyl)-2-furaldehyde
Overview
Description
5-(3-Chlorophenyl)-2-furaldehyde is a compound that is structurally related to 2-furaldehyde (F) and 5-hydroxymethyl-2-furaldehyde (HMF), which are known to be indicators of quality deterioration in food products such as beer and citrus juices. These compounds can form during heat processing or storage at improper temperatures and are associated with off-flavors and browning reactions in these products .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 5-(3
Scientific Research Applications
1. Anticonvulsant Drug Candidate
- Application Summary: The compound 5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315) is being studied as a new anticonvulsant drug candidate. It’s being used in the treatment of epilepsy, a chronic neurodegenerative disease affecting about 70 million people worldwide .
- Methods of Application: The compound acts on the voltage-gated sodium channels and exhibits anticonvulsant activity in an MES (maximal electroshock-induced seizure) and 6Hz test in mice .
- Results: Previous studies have shown their beneficial toxic and pharmacological profile, but their effect on a living organism during chronic use is still unknown .
2. Chemical Research
- Application Summary: While not directly related to “5-(3-Chlorophenyl)-2-furaldehyde”, a compound with a similar structure, 5-(3-Chlorophenyl)-1H-tetrazole, is used in chemical research .
- Results: The specific outcomes of these reactions can vary widely depending on the specific experiment or reaction .
3. Chronic Administration of Anticonvulsant Drug
- Application Summary: The compound 5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315) is being studied for its effects on living organisms during chronic use .
- Methods of Application: The compound is administered chronically to living organisms, and its effects are studied .
- Results: The effects of this compound on a living organism during chronic use are still unknown .
4. Synthesis and Antiviral Activity
- Application Summary: A compound with a similar structure, 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, is synthesized and studied for its antiviral activity .
- Methods of Application: The compound is synthesized from 4-chlorobenzoic acid through a series of chemical reactions .
- Results: The compound has shown certain anti-tobacco mosaic virus activity .
5. Sprout Suppression on Potato
- Application Summary: While not directly related to “5-(3-Chlorophenyl)-2-furaldehyde”, a compound with a similar structure, Isopropyl N-(3-chlorophenyl) carbamate (CIPC), is the most widespread and commonly used sprout suppressant on potatoes .
- Methods of Application: The compound is used as a sprout suppressant to check the sprout growth in potatoes during storage .
- Results: The use of CIPC has been effective in suppressing sprout growth, but there are safety issues and concerns due to its continuous and long-term use .
6. Anticonvulsant Drug Mechanism
- Application Summary: The compound 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) is being studied for its molecular mechanism of action and safety as an anticonvulsant drug .
- Methods of Application: The compound acts on the voltage-gated sodium channels and GABA A receptors .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve recommending safety precautions for handling the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
5-(3-chlorophenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGLPGGFAIZKFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346122 | |
Record name | 5-(3-Chlorophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-furaldehyde | |
CAS RN |
22078-59-7 | |
Record name | 5-(3-Chlorophenyl)-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22078-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Chlorophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-Chlorophenyl)furfural | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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